Methyl 2-(4-t-butylphenyl)butanoate
Description
Methyl 2-(4-t-butylphenyl)butanoate is an ester derivative characterized by a butanoate backbone esterified with a methyl group at the second carbon, which is further substituted with a para-t-butylphenyl ring. This structural configuration confers unique steric and electronic properties, influencing its physical characteristics (e.g., melting point, solubility) and reactivity. The bulky tert-butyl group at the para position enhances hydrophobicity and may reduce crystallinity compared to analogs with smaller substituents .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylphenyl)butanoate |
InChI |
InChI=1S/C15H22O2/c1-6-13(14(16)17-5)11-7-9-12(10-8-11)15(2,3)4/h7-10,13H,6H2,1-5H3 |
InChI Key |
ODOUMRJDNPQDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
Property Analysis
- Hydrophobicity: The tert-butyl group in this compound significantly increases hydrophobicity compared to compounds with methyl or unsubstituted phenyl groups (e.g., Methyl 2-phenylbutanoate). This property makes it less soluble in polar solvents but more compatible with nonpolar matrices.
- Reactivity: The ester group is less reactive toward nucleophilic attack than carboxylic acids (e.g., 4-(4-methylphenyl)butanoic acid) but may undergo hydrolysis under acidic or basic conditions.
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